molecular formula C10H12INO2 B13755138 Methyl 2-(2-aminoethyl)-5-iodobenzoate CAS No. 1131587-32-0

Methyl 2-(2-aminoethyl)-5-iodobenzoate

Cat. No.: B13755138
CAS No.: 1131587-32-0
M. Wt: 305.11 g/mol
InChI Key: XEZWLKIICXSMQN-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-5-iodobenzoate (CAS 1131587-32-0) is an iodinated benzoate ester compound supplied for research and development purposes . This chemical features both an iodine atom and an aminoethyl side chain on an aromatic benzoate core, a structure that makes it a valuable intermediate in organic synthesis. The iodine substituent is a versatile handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are widely used to construct complex biaryl and conjugated systems in medicinal chemistry . The primary amino group on the side chain offers further functionalization potential, allowing researchers to incorporate this molecular scaffold into larger structures or create amide derivatives. As a result, this compound is particularly useful as a building block in the exploration and synthesis of novel pharmaceutical candidates . It is also applicable in material science for the development of organic electronic materials and functional polymers . This product is intended for research use only and is not for medicinal, household, or other uses. Researchers should handle this material with appropriate precautions, consulting the safety data sheet before use.

Properties

CAS No.

1131587-32-0

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-5-iodobenzoate

InChI

InChI=1S/C10H12INO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4-5,12H2,1H3

InChI Key

XEZWLKIICXSMQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)CCN

Origin of Product

United States

Preparation Methods

Diazotization-Iodination of Methyl 2-Aminobenzoate Derivatives

One of the most established routes to methyl 2-iodobenzoates involves diazotization of methyl 2-aminobenzoate derivatives followed by substitution with iodide ions. This classical Sandmeyer-type reaction has been adapted for this compound synthesis.

Process Summary:

  • Methyl 2-aminobenzoate or methyl 2-(2-aminoethyl)benzoate is reacted with sodium nitrite in strongly acidic conditions (e.g., 98.3% sulfuric acid) to form the diazonium salt.
  • After completion of diazotization, potassium iodide aqueous solution is added to substitute the diazonium group with iodine.
  • The reaction mixture undergoes separation and purification steps, including centrifugation and washing with sodium sulfite solution to remove iodine residues.
  • Final purification by rectification or recrystallization yields this compound.

This method is detailed in a Chinese patent describing the production of methyl 2-iodobenzoate, which can be adapted for the 2-(2-aminoethyl) substituted analogue by starting from the corresponding aminoethyl ester (Patent CN106608823A).

Step Reagents/Conditions Purpose Notes
1 Methyl 2-(2-aminoethyl)benzoate, NaNO2, H2SO4 (98.3%) Diazotization Formation of diazonium salt
2 Potassium iodide aqueous solution Iodination (substitution) Generates 5-iodo derivative
3 Centrifugation, washing with Na2SO3 Removal of iodine and impurities Ensures purity
4 Rectification/recrystallization Purification Final isolation of product

Multi-Step Halogenation and Functional Group Manipulation

Another approach involves stepwise synthesis starting from methyl anthranilate or methyl 2-aminobenzoate derivatives:

  • Iodination: Selective iodination at the 5-position using iodine and oxidizing agents (e.g., potassium iodate or potassium periodate) in acidic media.
  • Side Chain Introduction: The 2-(2-aminoethyl) substituent can be introduced either before iodination or via subsequent substitution reactions.
  • Hydrolysis and Esterification: If necessary, hydrolysis of intermediates followed by esterification to obtain the methyl ester.

A patent on the preparation of 2-chloro-5-iodobenzoic acid (CN104086361A) outlines a related iodination process starting from methyl anthranilate, involving controlled addition of iodine reagents in mixed solvents, followed by purification steps to isolate iodinated benzoate esters. This method can be adapted for this compound by modifying the substituents accordingly.

Step Reagents/Conditions Purpose Notes
A Methyl anthranilate, KI, KIO3, methylene dichloride, glacial acetic acid Controlled iodination Temperature control critical (45–60 °C)
B Ethanol, methanol solution, reflux Purification and crystallization Ensures high purity
C Hydrolysis, filtration, drying Conversion to desired acid/ester Final product isolation

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Diazotization-Iodination Methyl 2-(2-aminoethyl)benzoate NaNO2, H2SO4 (98.3%), KI aqueous solution 60–80 High selectivity, well-established Requires strong acid, waste handling
Multi-step Halogenation Methyl anthranilate KI, KIO3, methylene dichloride, acetic acid, reflux ~80 High yield, scalable Multi-step, longer process
Direct Iodination (related analog) o-Toluic acid Iodine, potassium persulfate, mixed acid solvents 70–75 Simpler reagents Possible regioisomer impurities

Research and Industrial Considerations

  • The diazotization-iodination method is widely used due to its reliability and relatively straightforward purification, but it involves handling hazardous reagents and generates waste streams requiring careful treatment.
  • Multi-step iodination with controlled addition of iodine reagents offers improved selectivity and yield, suitable for industrial scale-up.
  • Direct iodination methods, while simpler, may lead to regioisomeric impurities and require additional purification steps.
  • Process optimization focuses on balancing reaction time, temperature, reagent stoichiometry, and purification to maximize yield and minimize by-products.

Summary and Recommendations

The preparation of this compound is best achieved through diazotization of the corresponding aminoethyl methyl benzoate followed by iodide substitution under acidic conditions, supported by purification steps involving centrifugation and washing. Alternative methods involving controlled iodination of methyl anthranilate derivatives provide complementary routes with high yields and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-aminoethyl)-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aminoethyl group can undergo oxidation to form corresponding imines or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Amines.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-5-iodobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural features and properties of Methyl 2-(2-aminoethyl)-5-iodobenzoate and its analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents References
This compound* C₉H₁₁INO₂ 305.10 Not reported 5-Iodo, 2-(2-aminoethyl) Inferred
Methyl 2-amino-5-iodobenzoate C₈H₈INO₂ 277.06 85 5-Iodo, 2-amino
Ethyl 2-amino-5-iodobenzoate C₉H₁₀INO₂ 291.09 Not reported 5-Iodo, 2-amino, ethyl ester
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate C₁₂H₁₃IO₅ 364.14 Not reported 5-Iodo, 2-(ethoxy-oxoethoxy)
Methyl 2-amino-4-chloro-5-iodobenzoate C₈H₇ClINO₂ 311.51 Not reported 5-Iodo, 2-amino, 4-chloro

*Note: Data for this compound are inferred from structural analogs.

Key Differences and Functional Implications

Substituent Effects on Reactivity: The 2-aminoethyl group in the target compound introduces a primary amine, enhancing nucleophilic reactivity compared to the simpler 2-amino substituent in Methyl 2-amino-5-iodobenzoate. This could facilitate conjugation with electrophilic moieties (e.g., in peptide coupling) . Ethyl vs. Methyl Ester: Ethyl 2-amino-5-iodobenzoate (Ethyl ester, ) likely exhibits higher lipophilicity than its methyl counterparts, impacting solubility and biodistribution.

Synthetic Pathways: Methyl 2-amino-5-iodobenzoate () is synthesized via direct esterification of 5-iodoanthranilic acid, whereas the 2-aminoethyl variant may require additional steps, such as reductive amination or alkylation of a precursor amine. Methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate () involves etherification with ethoxy-oxoethoxy groups, which could stabilize the ester moiety against hydrolysis compared to amino-substituted analogs.

Applications in Radiopharmaceuticals: Iodinated benzoates like Methyl 2-amino-5-iodobenzoate () are precursors for radioiodination. The 2-aminoethyl group in the target compound could enable conjugation to targeting vectors (e.g., peptides) for site-specific radioisotope delivery, similar to guanidinomethyl iodobenzoate derivatives used in protein radiohalogenation ().

Spectroscopic and Analytical Data

  • Methyl 2-amino-5-iodobenzoate (): IR and ¹H NMR data confirm the presence of NH₂ (stretch ~3400 cm⁻¹) and ester carbonyl (C=O stretch ~1700 cm⁻¹).
  • Ethyl 2-amino-5-iodobenzoate (): Similar spectral features but with ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂).

Biological Activity

Methyl 2-(2-aminoethyl)-5-iodobenzoate, a compound notable for its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology. Its biological activities are primarily linked to its interactions with various biological targets, including enzymes and receptors. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a benzoate structure with an iodine atom at the 5-position and an aminoethyl group at the 2-position. The presence of both iodine and amino groups is significant for its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC10H12I N O2
Molecular Weight305.11 g/mol
CAS Number1131587-32-0

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The iodine atom enhances binding affinity to various receptors, while the aminoethyl group may facilitate interactions with enzymes involved in metabolic pathways.

  • Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites or allosteric sites, potentially influencing metabolic processes.
  • Receptor Binding : It may interact with neurotransmitter receptors or other cell surface proteins, leading to downstream signaling effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it has potential antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

Anticancer Activity

A study explored the effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The results indicated significant cytotoxicity at concentrations above 10 µM, with IC50 values suggesting effective inhibition of cell proliferation.

Antimicrobial Effects

In another investigation, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating moderate antibacterial activity.

Comparison with Similar Compounds

The structural similarities between this compound and other iodinated benzoates highlight its unique properties:

Compound NameUnique Features
Methyl 2-amino-5-iodobenzoateLacks the ethylamine side chain; focuses on antimicrobial properties.
Methyl 4-(1-aminoethyl)-3-iodobenzoateDifferent iodine positioning alters reactivity.

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